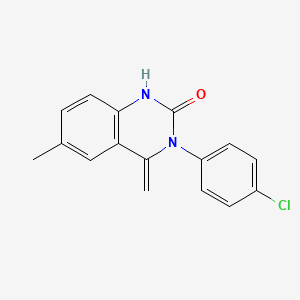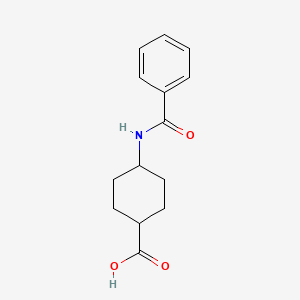
3-cyclopentyl-N-(2-ethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(2-ethylphenyl)propanamide, also known as CX717, is a compound that belongs to the ampakine family. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX717 has been shown to enhance cognitive function and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
作用機序
3-cyclopentyl-N-(2-ethylphenyl)propanamide modulates the activity of AMPA receptors by increasing the response of the receptor to glutamate, the main excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. This increased synaptic plasticity is thought to underlie the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory processes. 3-cyclopentyl-N-(2-ethylphenyl)propanamide also increases the release of dopamine, a neurotransmitter that is involved in reward and motivation. These effects on neurotransmitter release are thought to contribute to the cognitive-enhancing effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
実験室実験の利点と制限
One advantage of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is that it has been extensively studied in animal models and has shown promising results in enhancing cognitive function. However, one limitation is that the mechanism of action of 3-cyclopentyl-N-(2-ethylphenyl)propanamide is not fully understood, and further research is needed to elucidate its effects on synaptic plasticity and neurotransmitter release.
将来の方向性
There are several potential future directions for research on 3-cyclopentyl-N-(2-ethylphenyl)propanamide. One area of research could focus on the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research could focus on the use of 3-cyclopentyl-N-(2-ethylphenyl)propanamide in combination with other drugs to enhance its cognitive-enhancing effects. Finally, further research is needed to investigate the long-term effects of 3-cyclopentyl-N-(2-ethylphenyl)propanamide on cognitive function and to determine its potential therapeutic applications in the treatment of cognitive disorders.
合成法
3-cyclopentyl-N-(2-ethylphenyl)propanamide can be synthesized by reacting 2-ethylphenylacetonitrile with cyclopentylmagnesium bromide to form 3-cyclopentyl-2-ethylphenylpropionitrile. This intermediate can then be reduced with lithium aluminum hydride to obtain 3-cyclopentyl-N-(2-ethylphenyl)propanamide.
科学的研究の応用
3-cyclopentyl-N-(2-ethylphenyl)propanamide has been extensively studied in animal models and has shown promising results in enhancing cognitive function. In a study conducted on rats, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was found to improve memory retention and spatial learning. In another study, 3-cyclopentyl-N-(2-ethylphenyl)propanamide was shown to improve attention and working memory in monkeys. These findings suggest that 3-cyclopentyl-N-(2-ethylphenyl)propanamide has potential therapeutic applications in the treatment of cognitive disorders.
特性
IUPAC Name |
3-cyclopentyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-9-5-6-10-15(14)17-16(18)12-11-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDGEMHXDKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)
![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)
![4-(4-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine hydrochloride](/img/structure/B5789898.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)

![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)
![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
